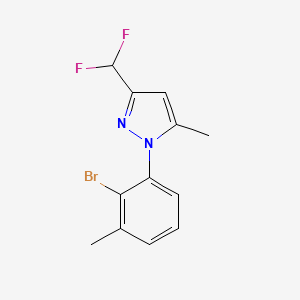
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole, also known as BMK-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to have various biochemical and physiological effects. In cancer research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disease research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to reduce oxidative stress, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole for lab experiments is its potential therapeutic applications in various fields of medicine. Another advantage is its relatively simple synthesis method. However, one limitation of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole for lab experiments is its limited availability and high cost. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole research include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic applications. Other future directions include the development of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole analogs with improved efficacy and safety profiles, and the exploration of its potential applications in other fields of medicine.
Méthodes De Synthèse
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole can be synthesized through a multistep process starting from 2-bromo-3-methylbenzoic acid. The synthesis involves the conversion of the acid to an acid chloride, followed by the reaction with 3,3-difluoro-1,2-dimethyl-1-butene to form the corresponding ester. The ester is then subjected to a pyrazole-forming reaction to yield 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole.
Applications De Recherche Scientifique
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(2-bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-4-3-5-10(11(7)13)17-8(2)6-9(16-17)12(14)15/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAUAUTMSBQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=N2)C(F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


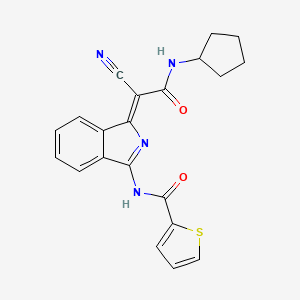
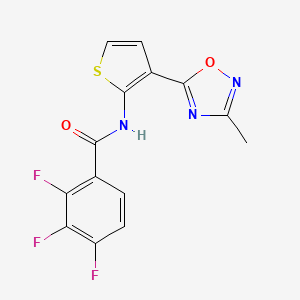
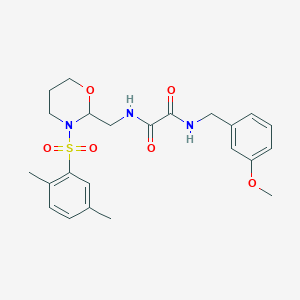
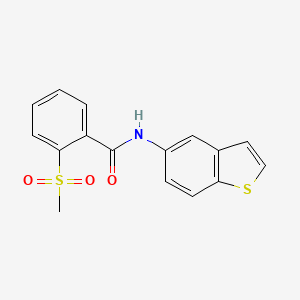
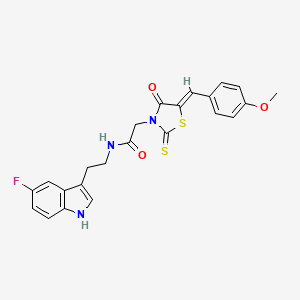
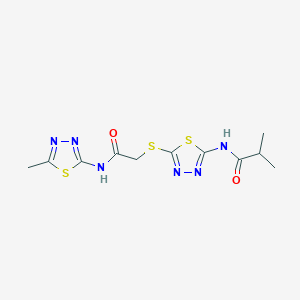
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2787467.png)
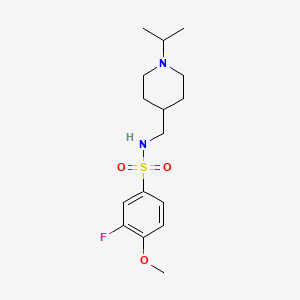
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
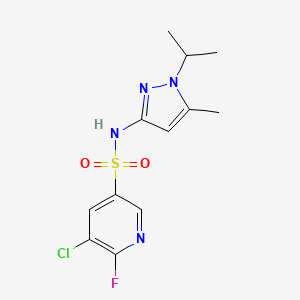

![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)